molecular formula C10H14O B154549 4-Butylphenol CAS No. 1638-22-8

4-Butylphenol

Cat. No. B154549
CAS RN: 1638-22-8
M. Wt: 150.22 g/mol
InChI Key: CYYZDBDROVLTJU-UHFFFAOYSA-N
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Description

4-Butylphenol is a type of phenolic compound that is structurally characterized by a butyl group attached to a phenol molecule. While the provided papers do not directly discuss 4-butylphenol, they do provide insights into similar compounds, such as 4-tert-butylphenol (4-t-BP), which is a phenolic endocrine-disrupting chemical known for its environmental persistence and potential toxic effects .

Synthesis Analysis

The synthesis of compounds related to 4-butylphenol involves various chemical reactions. For instance, 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols were synthesized through the condensation of 4-amino-2,6-di-t-butylphenol hydrochloride and arylaldehydes . Another related compound, 4-tert-butyl-2,6-bis(4-morpholinomethyl)-phenol, was synthesized via the Mannich reaction catalyzed by a base10. These methods highlight the versatility in synthesizing phenolic compounds with butyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-butylphenol has been characterized using various spectroscopic techniques. For example, 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol was characterized by FT-IR, MS, NMR, and single-crystal X-ray diffraction . The structural peculiarities of 4-tert-butylphenoxyacetylhydrazones were determined by X-ray analysis and IR spectroscopy . These studies provide a foundation for understanding the molecular structure of 4-butylphenol.

Chemical Reactions Analysis

Chemical reactions involving butylphenol derivatives include oxidation and photodegradation. The oxidation of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols with lead dioxide produced stable phenoxyl radicals and crystalline oxidation products . The photodegradation of 4-tert-butylphenol was studied, revealing by-products such as 4-tert-butylcatechol and hydroquinone, and a degradation pathway involving hydroxyl radicals . These reactions are crucial for understanding the environmental fate of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-butylphenol derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms in fluoro-substituted analogues of 4-butylphenol affects their mesomorphic properties and dielectric anisotropy . The antioxidant 4-methyl-2,6-di-tert-butylphenol protects lipids from autoxidation, indicating its chemical stability and potential as a preservative . The reactivity of 4-tert-butylphenol with ferrate(VI) was found to be pH-dependent, and its transformation products were identified, providing insights into its chemical behavior in aqueous environments .

Scientific Research Applications

1. Chromatography and Protection of Lipids

4-Butylphenol, specifically 4-methyl-2,6-di-tert.-butylphenol, is used in chromatography to protect lipids from autoxidation. It doesn't affect the separation of lipids due to its higher chromatographic mobility and can be easily detected and removed when necessary (Wren & Szczepanowksa, 1964).

2. Environmental Degradation and Treatment

The degradation of 4-tert-butylphenol (4-tBP), an environmental endocrine disrupting chemical, has been studied in the context of water treatment. Research shows that it can be effectively removed from water using various methods, including ferrate(VI) oxidation and photocatalytic degradation (Zheng et al., 2020), (Wu et al., 2016).

3. Atmospheric Chemical Reactions

The atmospheric degradation mechanism of 4-tert-butylphenol and its impact on environmental and human health has been investigated. Studies suggest that reactions with OH radicals play a significant role in its atmospheric degradation (Gong, Sun, & Zhang, 2013).

4. Thermal Stability and Industrial Application

The thermal stability of 4-tert-butylphenol is crucial for its use as an additive in fuels, lubricants, and polymer compositions. Studies have provided insights into its thermal stability, which is vital for industrial applications (Shakun, Nesterova, & Naumkin, 2019).

5. Stereoselective Hydrogenation in Supercritical Carbon Dioxide

Research into the hydrogenation of tert-butylphenols, including 4-tert-butylphenol, in supercritical carbon dioxide (scCO2) solvent has been conducted. This research offers insights into the catalytic processes and stereoselectivity, which are important for chemical synthesis (Hiyoshi et al., 2007).

6. Electrochemical Reactivity and Antioxidant Properties

The electrochemical reactivity of 4-tert-butylphenol and its analogs has been studied, highlighting their effectiveness as radical quenchers and their potential as antioxidants (Zabik et al., 2019).

7. Biotransformation by Bacteria

The biotransformation of 4-tert-butylphenol by bacteria, including modifications on its alkyl chain and hydroxyl group, has been explored. This research is significant for understanding the environmental fate and potential bioremediation of this compound (Hahn et al., 2013).

8. Biodegradation in Aquatic Environments

Studies have documented the biodegradation of 4-tert-butylphenol in aquatic environments, particularly in the presence of certain aquatic plants and bacteria. This research is crucial for environmental conservation and wastewater treatment strategies (Ogata et al., 2013).

Safety And Hazards

4-Butylphenol is considered a poison and a questionable carcinogen with experimental tumorigenic data . It causes skin irritation, serious eye damage, and is suspected of damaging fertility . It is also toxic to aquatic life with long-lasting effects .

Future Directions

A study found that 2,4-Ditert butyl phenol, a compound similar to 4-Butylphenol, exhibits potent toxicity against almost all testing organisms, including the producing species . The study suggests further investigation and exploration of 2,4-DTBP’s potential in cancer research, which could contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

4-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYZDBDROVLTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047425
Record name 4-Butylphenol
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Molecular Weight

150.22 g/mol
Source PubChem
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Product Name

4-Butylphenol

CAS RN

1638-22-8
Record name 4-Butylphenol
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Record name 4-Butylphenol
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Record name 4-Butylphenol
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Record name Phenol, 4-butyl-
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Record name 4-Butylphenol
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Record name 4-butylphenol
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Record name 4-BUTYLPHENOL
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Synthesis routes and methods

Procedure details

A cold solution of sodium nitrite (28.95g, 0.419m) in water (90ml) was added in drops to a mixture of 4-n-butylaniline (60g, 0.402m), concentrated sulfuric acid (135g) and water (300ml) at 0°-5° C with stirring. After completion of addition the excess nitrous acid was tested with potassium iodide starch paper, and destroyed by the addition of urea. The resulting cold diazonium salt solution was slowly added to a boiling solution of water (210ml), sulfuric acid (375g) and anhydrous sodium sulfate (285g). The resulting reaction mixture was steam distilled. The distillate was collected until it became clear and saturated by adding sodium chloride. The resulting solution was extracted with ether and the combined ether extract were dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was vacuum distilled to yield 4-n-butylphenol (44g, 73.3%), bp 106° C at 4.6 mm.
Quantity
28.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
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Name
Quantity
300 mL
Type
solvent
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
potassium iodide starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
356
Citations
M Jiménez, F García-Carmona - … et Biophysica Acta (BBA)-Protein Structure …, 1996 - Elsevier
… This oxy-form starts the catalysis of the 4+ butylphenol (EoxyM) and gives EmetD, which subsequently renders o-quinone. In the absence of peroxide, the portion of Eoxy form present in …
Number of citations: 47 www.sciencedirect.com
Y Ide, S Iwasaki, M Ogawa - Langmuir, 2011 - ACS Publications
… In this study, we examined the adsorption of 4-nonylphenol from an aqueous mixture of 4-butylphenol, 4-hexylphenol, and 4-nonylphenol on a layered alkali silicate, octosilicate, (11) …
Number of citations: 53 pubs.acs.org
Y Ide, Y Nakasato, M Ogawa - Journal of the American Chemical …, 2010 - ACS Publications
… The present titanates were found to selectively adsorb benzene from an aqueous mixture of benzene, phenol, and 4-butylphenol and subsequently decompose benzene upon UV …
Number of citations: 110 pubs.acs.org
D Liu, J Liu, M Guo, H Xu, S Zhang, L Shi, C Yao - Marine Pollution Bulletin, 2016 - Elsevier
… With the exception of 4-Butylphenol, all compounds were detected in at least two phases, and nonylphenol (NP) and 4-tert-Octylphenol (4-OP) were the predominant alkylphenols (APs) …
Number of citations: 87 www.sciencedirect.com
D Varhanickova, WY Shiu… - Journal of Chemical and …, 1995 - ACS Publications
… purchased fromAldrich Chemical Co.; 4-octylphenol (99%), 4-butylphenol (99%), and4-hexylphenol (99%) were purchased from Eastman Kodak Co. The chemicals … 3.488 4-butylphenol …
Number of citations: 29 pubs.acs.org
Y Ide, Y Koike, M Ogawa - Journal of colloid and interface science, 2011 - Elsevier
… the products was investigated under UV irradiation using two kinds of aqueous mixtures containing different organic compounds with varied sizes and functional groups: a 4-butylphenol…
Number of citations: 46 www.sciencedirect.com
RHH van den Heuvel, MW Fraaije… - FEBS …, 2000 - Wiley Online Library
… oxidase (VAO) predominantly converts short‐chain 4‐alkylphenols, like 4‐ethylphenol, to (R)‐1‐(4′‐hydroxyphenyl)alcohols and medium‐chain 4‐alkylphenols, like 4‐butylphenol, to …
Number of citations: 23 febs.onlinelibrary.wiley.com
YC Chang, S Fuzisawa, MV Reddy… - CLEAN–Soil, Air …, 2016 - Wiley Online Library
… Furthermore, its biodegradation ability towards 13 different toxic compounds such as 4-butylphenol (4-BP), 4-sec-butylphenol (4-s-BP), 4-tert-butylphenol (4-t-BP), 4-nonylphenol (4-NP)…
Number of citations: 26 onlinelibrary.wiley.com
모성종, 구본권 - Bulletin of the Korean Chemical Society, 1999 - koreascience.kr
Manganese can adopt a wide variety of oxidation states and this ability is certainly related to the redox function of the metal ion in biological systems. 1~ 6 The metal oxidation state is …
Number of citations: 9 koreascience.kr
B Reddy, S Rajadurai, M Santappa - 1979 - nopr.niscpr.res.in
… in continuation of our earlier works on the 4-t-butylphenolformaldehyde reaction using alkali catalysts= and the condensation reaction of 2-methylol-4-t-butylphenol with 4+ butylphenol …
Number of citations: 0 nopr.niscpr.res.in

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